4-Nitrophenyl 2-acetamido-6-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-3-O-(b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside
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Description
The compound 4-Nitrophenyl 2-acetamido-6-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-3-O-(β-D-galactopyranosyl)-2-deoxy-α-D-galactopyranoside is of interest in carbohydrate chemistry for its complex glycosidic linkages and potential applications in biochemical studies. Its synthesis involves multi-step reactions, starting from basic sugar units to form more complex oligosaccharides.
Synthesis Analysis
The synthesis involves condensation reactions, protective group strategies, and specific glycosylation steps. For example, Matta and Barlow (1977) describe the condensation of 2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano)-[2',1':4,5]-2-oxazoline with p-nitrophenyl 2,3-di-O-acetyl-β-D-galactopyranoside, followed by saponification to produce the crystalline compound (Matta & Barlow, 1977).
Scientific Research Applications
Synthesis and Characterization
The synthesis of "4-Nitrophenyl 2-acetamido-6-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-3-O-(b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside" has been detailed in several studies, emphasizing its role in the development of glycosidic bond formation techniques and the exploration of carbohydrate chemistry. For instance, Matta, Barlow, and colleagues have demonstrated methods for the synthesis of similar nitrophenyl glycosides, showcasing the compound's crystalline formation and providing insights into the chemical interactions and configurations of these complex sugar molecules (Matta & Barlow, 1977).
Enzymatic Activity and Inhibition
Research into the enzymatic activity and inhibition properties of nitrophenyl glycosides, including compounds with structural similarities, sheds light on their potential applications in biochemistry and pharmacology. Studies by Clinch and colleagues have synthesized chromogenic substrates based on nitrophenyl glycosides for detecting specific enzyme activities, demonstrating the compound's utility in biochemical assays and the study of enzymatic functions related to human diseases, such as cancer (Clinch et al., 2002).
properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N3O18/c1-10(34)29-17-22(39)19(36)14(7-32)46-26(17)44-9-16-21(38)25(49-28-24(41)23(40)20(37)15(8-33)47-28)18(30-11(2)35)27(48-16)45-13-5-3-12(4-6-13)31(42)43/h3-6,14-28,32-33,36-41H,7-9H2,1-2H3,(H,29,34)(H,30,35)/t14-,15-,16-,17-,18-,19-,20+,21+,22-,23+,24-,25-,26-,27+,28+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BISODCLOCFWJIW-WFWALJDUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N3O18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl 2-acetamido-6-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-3-O-(b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside |
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